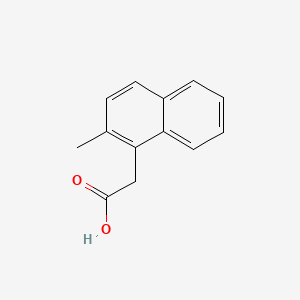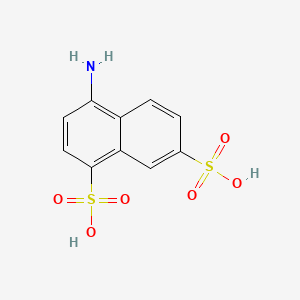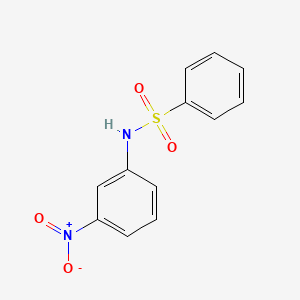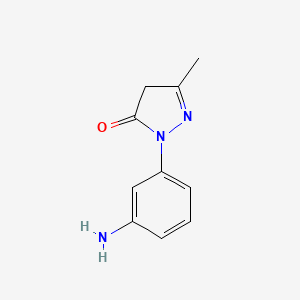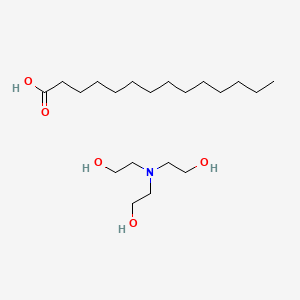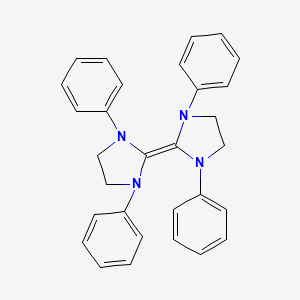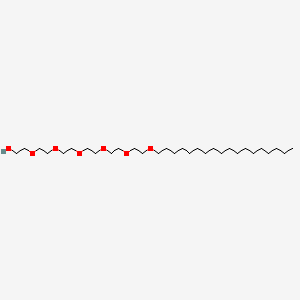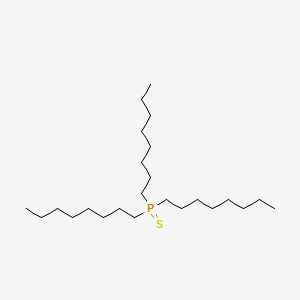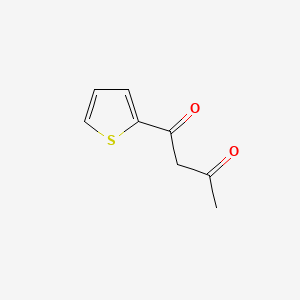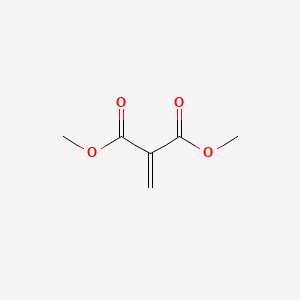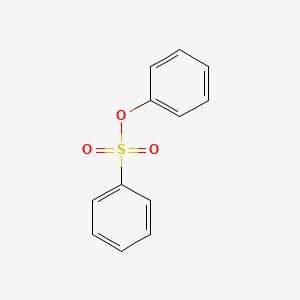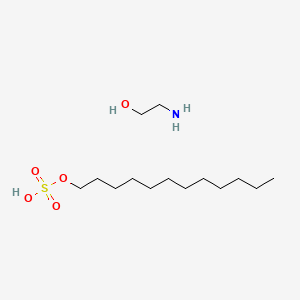
4,7-Dichlor-2-phenylchinazolin
Übersicht
Beschreibung
4,7-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2 . It has a molecular weight of 275.14 and is a white solid .
Molecular Structure Analysis
The InChI code for 4,7-Dichloro-2-phenylquinazoline is 1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H . The key for this InChI code is YHPZVDQRVXUAKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,7-Dichloro-2-phenylquinazoline is a white solid .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
4,7-Dichlor-2-phenylchinazolin ist eine chemische Verbindung mit der CAS-Nummer: 54665-92-8 und einem Molekulargewicht von 275.14 . Es ist ein weißer Feststoff und wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet.
Biopharmazeutische Aktivitäten
Chinazolin- und Chinazolinon-Derivate, zu denen auch this compound gehört, haben aufgrund ihrer unterschiedlichen biopharmazeutischen Aktivitäten große Aufmerksamkeit erregt . Diese Verbindungen gelten als bemerkenswerte Chemikalien für die Synthese verschiedener Moleküle mit physiologischer Bedeutung und pharmakologischer Verwendung .
Antibakterielle Eigenschaften
Chinazolinone, einschließlich this compound, haben vielversprechende antibakterielle Eigenschaften gezeigt . Die Entstehung von arzneimittelresistenten Bakterienstämmen hat die Notwendigkeit der Entwicklung neuer Antibiotika verstärkt, und Chinazolinone wurden als potenzielle Kandidaten untersucht .
Antikrebs-Eigenschaften
Chinazolinone wurden auch auf ihre Antikrebs-Eigenschaften untersucht . Mehrere Chinazolin-Derivate wurden als Medikamente zur Behandlung verschiedener Krebsarten zugelassen .
Entzündungshemmende und Analgetische Eigenschaften
Chinazolinone haben entzündungshemmende und analgetische Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen im Zusammenhang mit Entzündungen und Schmerzen .
α-Glucosidase-Hemmende Aktivität
Bestimmte Chinazolinon-Derivate haben eine α-Glucosidase-hemmende Aktivität gezeigt . Diese Eigenschaft ist besonders wichtig bei der Behandlung von Diabetes, da α-Glucosidase-Hemmer die Absorption von Kohlenhydraten im Dünndarm verlangsamen und so den postprandialen Anstieg des Blutzuckerspiegels reduzieren .
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific interactions between 4,7-Dichloro-2-phenylquinazoline and its targets that lead to these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
4,7-Dichloro-2-phenylquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme BRD4, which is involved in the regulation of gene expression through its interaction with acetylated lysine residues on histone proteins . This interaction can influence the transcriptional activity of genes associated with cell growth and differentiation.
Cellular Effects
The effects of 4,7-Dichloro-2-phenylquinazoline on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4,7-Dichloro-2-phenylquinazoline can inhibit the activation of fibroblasts, which are cells involved in the formation of connective tissue . This inhibition can reduce fibrosis, a process characterized by the excessive formation of connective tissue, which can lead to organ dysfunction.
Molecular Mechanism
At the molecular level, 4,7-Dichloro-2-phenylquinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as BRD4, inhibiting its activity . This inhibition can lead to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Additionally, 4,7-Dichloro-2-phenylquinazoline can interfere with other signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-2-phenylquinazoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,7-Dichloro-2-phenylquinazoline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-2-phenylquinazoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 4,7-Dichloro-2-phenylquinazoline can exhibit toxic effects, including damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
4,7-Dichloro-2-phenylquinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular functions. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4,7-Dichloro-2-phenylquinazoline within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 4,7-Dichloro-2-phenylquinazoline can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
4,7-Dichloro-2-phenylquinazoline exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Eigenschaften
IUPAC Name |
4,7-dichloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZVDQRVXUAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327013 | |
| Record name | 4,7-Dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54665-92-8 | |
| Record name | 4,7-Dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


